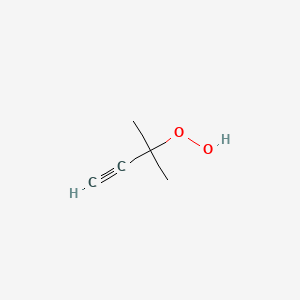
Hydroperoxide, 1,1-dimethyl-2-propynyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 1,1-dimethyl-2-propynyl is an organic compound characterized by the presence of a hydroperoxide group attached to a 1,1-dimethyl-2-propynyl moiety. This compound is notable for its reactivity and is used in various chemical processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1,1-dimethyl-2-propynyl can be synthesized through the reaction of 1,1-dimethyl-2-propynyl alcohol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the hydroperoxide product .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors to ensure controlled reaction conditions and high yield. The process includes the careful handling of reactants and products to avoid any hazardous situations due to the compound’s reactive nature .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroperoxide, 1,1-dimethyl-2-propynyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to catalyze the reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and alcohols, depending on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 1,1-dimethyl-2-propynyl is used in a variety of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: It is used in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential as an antimicrobial agent due to its oxidative properties.
Industry: Utilized in the production of polymers and other materials where controlled oxidation is required
Wirkmechanismus
The mechanism by which hydroperoxide, 1,1-dimethyl-2-propynyl exerts its effects involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative damage or modification of cellular components. The pathways involved include the oxidation of lipids, proteins, and nucleic acids, which can result in cell death or other biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrogen Peroxide: A simpler peroxide with similar oxidative properties but less stability.
tert-Butyl Hydroperoxide: Another organic hydroperoxide with similar reactivity but different structural characteristics.
Cumene Hydroperoxide: Used in industrial applications for its oxidative properties
Uniqueness
Hydroperoxide, 1,1-dimethyl-2-propynyl is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other hydroperoxides. Its 1,1-dimethyl-2-propynyl group provides steric hindrance, influencing its reactivity and making it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
36566-81-1 |
|---|---|
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
3-hydroperoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C5H8O2/c1-4-5(2,3)7-6/h1,6H,2-3H3 |
InChI-Schlüssel |
GAWVOWRSLNKQFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


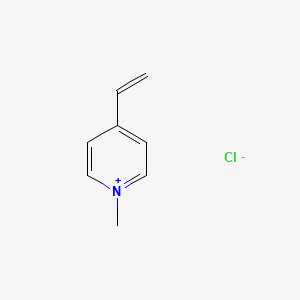
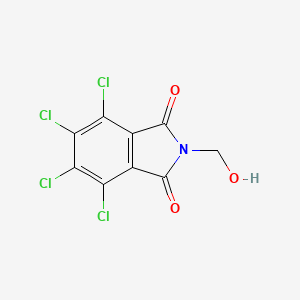
![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
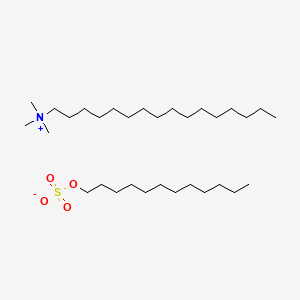
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
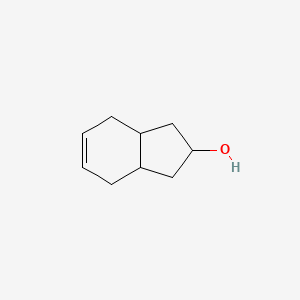
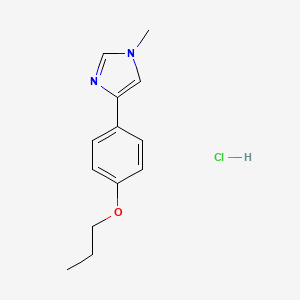
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
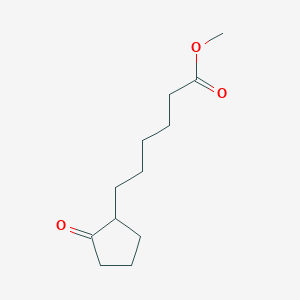

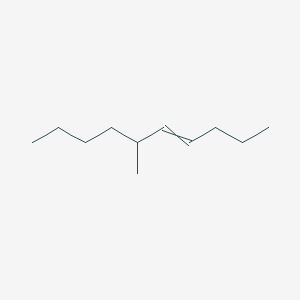

![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)

